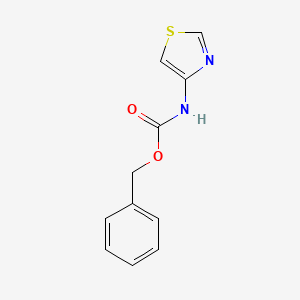

Benzyl thiazol-4-ylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl thiazol-4-ylcarbamate is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzyl thiazol-4-ylcarbamate typically involves the reaction of benzyl isocyanate with thiazole derivatives. One common method is the one-pot synthesis, where N-formamides are dehydrated with p-toluene sulfonyl chloride to form isocyanides, which then react with thiazole derivatives in the presence of a sulfoxide component .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl thiazol-4-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Wissenschaftliche Forschungsanwendungen

Acetylcholinesterase Inhibition

One of the prominent applications of benzyl thiazol-4-ylcarbamate derivatives is their role as acetylcholinesterase (AChE) inhibitors. A study synthesized a series of compounds based on a coumarin-thiazole hybrid, demonstrating significant AChE inhibitory activity with an IC50 value as low as 2.7 µM for one of the derivatives . This suggests potential therapeutic applications in treating Alzheimer’s disease, where AChE inhibition can help increase acetylcholine levels in the brain.

Anticancer Activity

Benzothiazole derivatives, including those containing the thiazol-4-ylcarbamate moiety, have shown promising anticancer properties. For instance, certain compounds exhibited cytotoxic effects against various cancer cell lines with IC50 values ranging from 2.74 to 15.36 µM . Notably, compound 4f demonstrated significant inhibition of BRAF and VEGFR-2 enzymes, indicating its potential as a multi-target anticancer agent .

Modulation of Drug Resistance

Research has highlighted the ability of this compound derivatives to reverse drug resistance in cancer therapies. One compound was shown to increase intracellular concentrations of paclitaxel in resistant cell lines, significantly enhancing the efficacy of chemotherapy agents like doxorubicin and vincristine . This property is crucial for improving treatment outcomes in patients with resistant tumors.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound derivatives. SAR studies have indicated that modifications at specific positions on the benzothiazole core can enhance biological activity. For example, compounds lacking substitutions at position 6 generally exhibited better cytotoxic effects compared to their substituted counterparts .

| Compound | IC50 (µM) | Target Enzyme | Notes |

|---|---|---|---|

| 4a | 9.94 | HCT-116 | High cytotoxicity |

| 4f | 2.74 | BRAF | Multi-target inhibitor |

| 4r | 3.85 | MCF-7 | Superior activity |

Synthesis Approaches

The synthesis of this compound and its derivatives typically involves several chemical reactions, including acylation and cyclization processes. A common method includes the reaction of benzo[d]thiazole derivatives with various amines or isocyanates to yield target compounds with desired biological properties .

Alzheimer’s Disease Research

A recent study focused on synthesizing coumarin-thiazole hybrids for AChE inhibition revealed that these compounds could effectively enhance cognitive function in models simulating Alzheimer’s disease . This research underscores the potential for developing new treatments targeting cholinergic dysfunction.

Cancer Treatment Development

Another significant case study involved developing benzothiazole derivatives that demonstrated potent anticancer activity against multiple cell lines while maintaining lower toxicity towards normal cells . These findings suggest that such compounds could be viable candidates for further clinical development.

Wirkmechanismus

The mechanism of action of benzyl thiazol-4-ylcarbamate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.

Pathways Involved: It can inhibit the activity of certain enzymes, leading to the disruption of cellular functions and ultimately causing cell death in pathogenic organisms.

Vergleich Mit ähnlichen Verbindungen

Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal drug with a thiazole ring.

Uniqueness: Benzyl thiazol-4-ylcarbamate is unique due to its specific combination of a benzyl group and a thiazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a valuable compound for research and industrial purposes .

Eigenschaften

IUPAC Name |

benzyl N-(1,3-thiazol-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c14-11(13-10-7-16-8-12-10)15-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLWAFPFPWICIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CSC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.